2-(2,5-Dimethylfuran-3-yl)morpholine
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Overview
Description
2-(2,5-Dimethylfuran-3-yl)morpholine is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol It features a morpholine ring substituted with a 2,5-dimethylfuran group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylfuran-3-yl)morpholine typically involves the reaction of 2,5-dimethylfuran with morpholine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between the furan ring and the morpholine ring . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a catalyst. The reaction mixture is then purified through distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylfuran-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2,5-dimethylfuran-3-carboxaldehyde or 2,5-dimethylfuran-3-carboxylic acid.
Reduction: Formation of 2,5-dimethyltetrahydrofuran derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
2-(2,5-Dimethylfuran-3-yl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylfuran-3-yl)morpholine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the furan substitution.
2,5-Dimethylfuran: Lacks the morpholine ring.
N-Methylmorpholine: Contains a methyl group instead of the furan ring.
Uniqueness
2-(2,5-Dimethylfuran-3-yl)morpholine is unique due to the combination of the furan and morpholine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(2,5-dimethylfuran-3-yl)morpholine |
InChI |
InChI=1S/C10H15NO2/c1-7-5-9(8(2)13-7)10-6-11-3-4-12-10/h5,10-11H,3-4,6H2,1-2H3 |
InChI Key |
ZXZCJNIIKUUUGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2CNCCO2 |
Origin of Product |
United States |
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